6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one

Catalog No.
S546273
CAS No.
120382-14-1
M.F
C21H23Cl2N3O2
M. Wt
420.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)ace...

CAS Number

120382-14-1

Product Name

6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one

IUPAC Name

1-chloro-11-[2-(1-methylpiperidin-4-yl)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one;hydrochloride

Molecular Formula

C21H23Cl2N3O2

Molecular Weight

420.3 g/mol

InChI

InChI=1S/C21H22ClN3O2.ClH/c1-24-11-9-14(10-12-24)13-19(26)25-18-8-3-2-5-15(18)21(27)23-17-7-4-6-16(22)20(17)25;/h2-8,14H,9-13H2,1H3,(H,23,27);1H

InChI Key

GBVRMEWWSLZXBP-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2C(=CC=C4)Cl.Cl

Solubility

Soluble in DMSO

Synonyms

6-chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one, UH-AH 37, UH-AH-37

Canonical SMILES

CN1CCC(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2C(=CC=C4)Cl.Cl

Description

The exact mass of the compound 6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one is 385.1557 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

385.1557

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

120382-14-1

Dates

Modify: 2023-07-15
1: Ellis J, Seidenberg M. Site-directed mutagenesis implicates a threonine residue in TM6 in the subtype selectivities of UH-AH 37 and pirenzepine at muscarinic receptors. Pharmacology. 2000 Aug;61(2):62-9. PubMed PMID: 10940778.
2: Ellis J, Seidenberg M. Competitive and allosteric interactions of 6-chloro-5,10-dihydro-5-[(1-methyl-4-piperidinyl)acetyl]-11H-di benzo[b,e][1, 4]diazepine-11-one hydrochloride (UH-AH 37) at muscarinic receptors, via distinct epitopes. Biochem Pharmacol. 1999 Jan 15;57(2):181-6. PubMed PMID: 9890566.
3: Gillberg PG, Sundquist S, Nilvebrant L. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists. Eur J Pharmacol. 1998 May 22;349(2-3):285-92. PubMed PMID: 9671109.
4: Herremans AH, Hijzen TH, Olivier B. Effects of cholinergic drug infusions into the dorsal part of the medial prefrontal cortex on delayed conditional discrimination performance in the rat. Behav Brain Res. 1997 Mar;84(1-2):291-9. PubMed PMID: 9079794.
5: Drinkenburg WH, Sondag HN, Coenders CJ, Andrews JS, Vossen JM. Effects of selective antagonism or depletion of the cholinergic system on visual discrimination performance in rats. Behav Pharmacol. 1995 Nov;6(7):695-702. PubMed PMID: 11224372.
6: Alberts P. Classification of the presynaptic muscarinic receptor subtype that regulates 3H-acetylcholine secretion in the guinea pig urinary bladder in vitro. J Pharmacol Exp Ther. 1995 Jul;274(1):458-68. PubMed PMID: 7616431.
7: Andrews JS, Jansen JH, Linders S, Princen A. Effects of disrupting the cholinergic system on short-term spatial memory in rats. Psychopharmacology (Berl). 1994 Aug;115(4):485-94. PubMed PMID: 7871093.
8: Roffel AF, Hamstra JJ, Elzinga CR, Zaagsma J. Selectivity profile of some recent muscarinic antagonists in bovine and guinea-pig trachea and heart. Arch Int Pharmacodyn Ther. 1994 Jul-Aug;328(1):82-98. PubMed PMID: 7893193.
9: Eltze M, Galvan M. Involvement of muscarinic M2 and M3, but not of M1 and M4 receptors in vagally stimulated contractions of rabbit bronchus/trachea. Pulm Pharmacol. 1994 Apr;7(2):109-20. PubMed PMID: 8081071.
10: Doods HN, Entzeroth M, Ziegler H, Mayer N, Holzer P. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle. Eur J Pharmacol. 1994 Mar 3;253(3):275-81. PubMed PMID: 8200421.
11: Bognar IT, Altes U, Beinhauer C, Kessler I, Fuder H. A muscarinic receptor different from the M1, M2, M3 and M4 subtypes mediates the contraction of the rabbit iris sphincter. Naunyn Schmiedebergs Arch Pharmacol. 1992 Jun;345(6):611-8. PubMed PMID: 1635586.
12: Wess J, Gdula D, Brann MR. Structural basis of the subtype selectivity of muscarinic antagonists: a study with chimeric m2/m5 muscarinic receptors. Mol Pharmacol. 1992 Feb;41(2):369-74. PubMed PMID: 1538713.
13: Post MJ, Te Biesebeek JD, Doods HN, Wemer J, Van Rooji HH, Porsius AJ. Functional characterization of the muscarinic receptor in rat lungs. Eur J Pharmacol. 1991 Sep 4;202(1):67-72. PubMed PMID: 1723953.
14: Kilbinger H, Schneider R, Siefken H, Wolf D, D'Agostino G. Characterization of prejunctional muscarinic autoreceptors in the guinea-pig trachea. Br J Pharmacol. 1991 Jul;103(3):1757-63. PubMed PMID: 1933138; PubMed Central PMCID: PMC1907820.
15: Wess J, Lambrecht G, Mutschler E, Brann MR, Dörje F. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations. Br J Pharmacol. 1991 Jan;102(1):246-50. PubMed PMID: 2043926; PubMed Central PMCID: PMC1917874.
16: Eberlein WG, Engel W, Mihm G, Rudolf K, Wetzel B, Entzeroth M, Mayer N, Doods HN. Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics. Trends Pharmacol Sci. 1989 Dec;Suppl:50-4. Review. PubMed PMID: 2694523.
17: Doods HN, Mayer N. UH-AH 37, an ileal-selective muscarinic antagonist that does not discriminate between M2 and M3 binding sites. Eur J Pharmacol. 1989 Feb 28;161(2-3):215-8. PubMed PMID: 2721554.

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